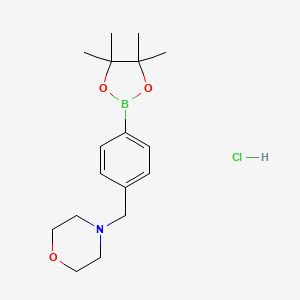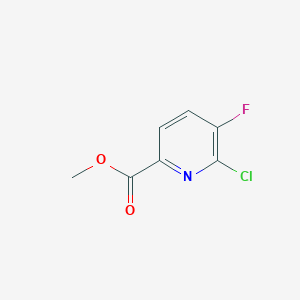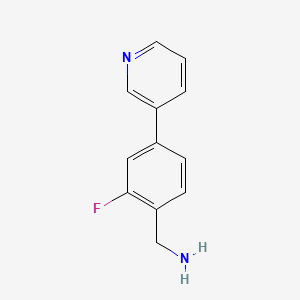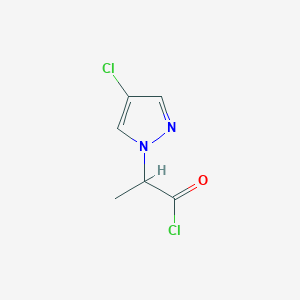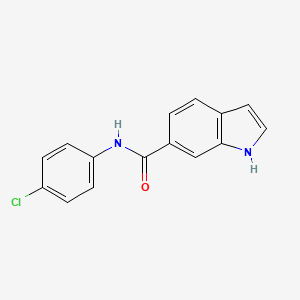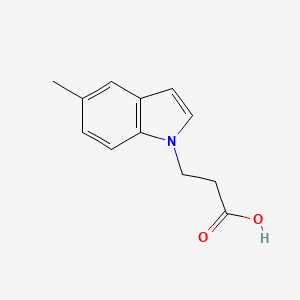
3-(5-methyl-1H-indol-1-yl)propanoic acid
Übersicht
Beschreibung
“3-(5-methyl-1H-indol-1-yl)propanoic acid” is a chemical compound with the molecular formula C12H13NO2 . It has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification Indole compounds, including 3-(5-methyl-1H-indol-1-yl)propanoic acid, are pivotal in organic chemistry and medicinal research due to their complex structure and biological relevance. Taber and Tirunahari (2011) provide a comprehensive review on indole synthesis, highlighting various strategies for constructing the indole nucleus. This classification aids in understanding the synthesis routes for compounds like this compound, illustrating its significance in developing new organic synthesis methods (Taber & Tirunahari, 2011).
Biomass-Derived Levulinic Acid in Drug Synthesis Levulinic acid, a key biomass-derived chemical, showcases the potential of renewable sources in drug synthesis. Zhang et al. (2021) discuss its use in creating valuable chemicals, including drug precursors and intermediates. This research underscores the broader applications of biomass-derived compounds in medicinal chemistry, potentially including the synthesis or modification of this compound for therapeutic purposes (Zhang et al., 2021).
Indole-3-Carbinol and Hepatic Protection The protective effects of indole derivatives, particularly indole-3-carbinol (I3C) and its metabolites, on the liver highlight the therapeutic potential of indoles. Wang et al. (2016) review the pleiotropic protective effects of I3C against various chronic liver injuries, suggesting that derivatives like this compound could offer similar benefits in hepatic protection (Wang et al., 2016).
Lactic Acid from Biomass and Derivative Production Gao et al. (2011) explore the production of lactic acid from biomass and its conversion into valuable chemicals. This research is pivotal for understanding the transformation of biomass into a variety of chemical compounds, potentially including this compound, thereby showcasing the versatility of biomass as a renewable resource for chemical synthesis (Gao et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
- In particular, IPA has been investigated for its protective effects against amyloid-beta (Aβ)-mediated damage in neurons .
Target of Action
Mode of Action
Pharmacokinetics
- IPA is absorbed in the gastrointestinal tract after oral administration. It distributes widely in tissues due to its lipophilic nature. IPA undergoes hepatic metabolism, with potential conjugation to glucuronic acid. Elimination occurs primarily via urine. Its bioavailability depends on factors like absorption efficiency and metabolism .
Result of Action
- IPA’s effects are context-dependent:
- It protects neurons from Aβ-induced toxicity. By scavenging free radicals, it reduces oxidative damage. It may modulate inflammatory responses. IPA promotes cell survival pathways .
Biochemische Analyse
Biochemical Properties
3-(5-methyl-1H-indol-1-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can influence metabolic pathways and cellular processes. Additionally, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects are crucial in understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives have been shown to inhibit α-glucosidase through non-competitive inhibition . Additionally, they can induce apoptosis by inhibiting tubulin polymerization, which is a critical process in cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. Indole derivatives have been reported to induce time- and dose-dependent effects on cell viability and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent cytotoxicity effects on cancer cell lines . At higher doses, these compounds can induce significant apoptosis and cell cycle arrest. It is essential to determine the threshold and toxic effects to ensure safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are metabolized through pathways such as the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway . These pathways involve interactions with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins, affecting their localization and accumulation . These interactions can influence the compound’s efficacy and safety profile, making it essential to study its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(5-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGRUQKMQDKPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679892 | |
| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-86-6 | |
| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)
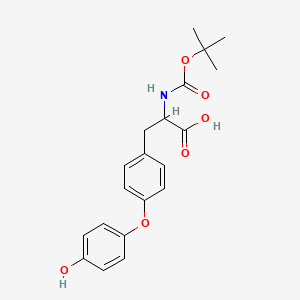


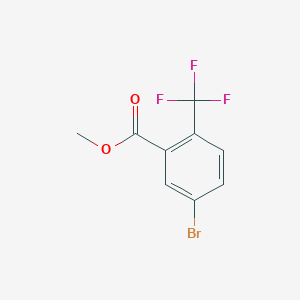
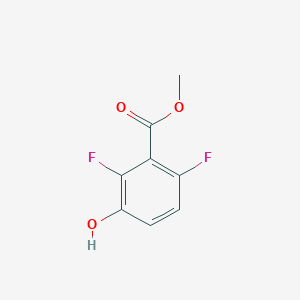
![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)
